molecular formula C16H20I3N3O7 B12286846 3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide

3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide

Cat. No.: B12286846
M. Wt: 747.06 g/mol
InChI Key: JFGLLCPCXNIKNW-UHFFFAOYSA-N
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Description

This compound is a triiodinated benzene derivative with a complex substitution pattern, featuring hydroxyethyl, dihydroxypropyl, and hydroxypropanoylamino groups. It is structurally classified as a non-ionic iodinated contrast agent, designed for enhanced water solubility and biocompatibility in medical imaging . The presence of three iodine atoms (at positions 2, 4, and 6) ensures high radiopacity, while the hydroxyl and carboxamide substituents reduce toxicity and improve pharmacokinetics .

Properties

Molecular Formula

C16H20I3N3O7

Molecular Weight

747.06 g/mol

IUPAC Name

3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide

InChI

InChI=1S/C16H20I3N3O7/c1-6(26)14(27)22-13-11(18)8(15(28)20-2-3-23)10(17)9(12(13)19)16(29)21-7(4-24)5-25/h6-7,23-26H,2-5H2,1H3,(H,20,28)(H,21,29)(H,22,27)

InChI Key

JFGLLCPCXNIKNW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCCO)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide typically involves multiple steps:

    Formation of the Triiodobenzene Core: The triiodobenzene core can be synthesized through iodination of a benzene derivative using iodine and an oxidizing agent.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of Carboxamide Groups: Carboxamide groups are typically introduced through amidation reactions, where carboxylic acids react with amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming carbonyl compounds.

    Reduction: Reduction reactions can target the carboxamide groups, potentially converting them to amines.

    Substitution: The triiodobenzene core can undergo nucleophilic substitution reactions, where iodine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, or alkoxides.

Major Products

    Oxidation: Carbonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Protein Labeling: Its multiple functional groups allow for conjugation with proteins, aiding in various labeling and detection techniques.

Medicine

    Imaging: Due to its triiodobenzene core, the compound can be used as a contrast agent in medical imaging techniques like X-ray and CT scans.

    Drug Development: Its potential as an enzyme inhibitor makes it a candidate for drug development, particularly in targeting specific biochemical pathways.

Industry

    Polymer Production: The compound can be used as a monomer or cross-linking agent in the production of specialized polymers.

    Coatings: Its unique properties make it suitable for use in high-performance coatings and adhesives.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

    Enzyme Inhibition: It binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Imaging: The triiodobenzene core enhances contrast in imaging techniques by absorbing X-rays, providing clearer images.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected ICMs

Compound Name Substituents at Position 5 Key Functional Groups Molecular Weight Key Applications
Target Compound 2-Hydroxypropanoylamino 2-Hydroxyethyl, 1,3-Dihydroxypropyl ~821 g/mol* Radiographic imaging
Iopromide (IOP) 2-Methoxyacetamido 2,3-Dihydroxypropyl, Methyl 791.12 g/mol Angiography, CT scans
Iohexol (IOX) N-(2,3-Dihydroxypropyl)acetamido 2,3-Dihydroxypropyl 821.14 g/mol Spinal, vascular imaging
Iopamidol (IOD) (2S)-2-Hydroxypropanamido 1,3-Dihydroxypropan-2-yl 777.09 g/mol Cardiac, urologic imaging
Ioversol 2-Hydroxy-N-(2-hydroxyethyl)acetamido 2,3-Dihydroxypropyl 807.08 g/mol Neurovascular imaging

*Estimated based on related compounds.

Key Findings:

Solubility and Osmolality :

  • The target compound’s multiple hydroxyl groups enhance water solubility, reducing the risk of crystallopathy compared to older ICMs like diatrizoate (high osmolality) .
  • Iopromide (IOP) and iohexol (IOX) exhibit similar solubility profiles due to dihydroxypropyl groups, but the target compound’s hydroxyethyl moiety may further lower osmolality, improving patient tolerance .

Radiopacity :

  • All listed compounds provide comparable radiopacity due to their triiodinated cores. However, iodine content per molecule (~48–49%) remains consistent across derivatives, with clinical efficacy determined by concentration and formulation .

Metabolic Stability: The hydroxypropanoylamino group in the target compound may confer resistance to enzymatic degradation, prolonging circulation time compared to iomeprol (which has a simpler hydroxyacetamido group) .

Toxicity: Non-ionic ICMs, including the target compound, exhibit lower nephrotoxicity than ionic agents. Structural modifications (e.g., hydroxyethyl in the target compound vs. methyl in iopromide) reduce protein binding and cellular toxicity .

Environmental Persistence :

  • ICMs like the target compound are recalcitrant in wastewater due to their stable aromatic cores. Studies show iopamidol and iohexol are frequently detected in water systems, but the target compound’s environmental impact remains understudied .

Biological Activity

3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide is a complex organic compound notable for its diverse biological activities. Its structure includes multiple hydroxyl and carboxamide groups along with a triiodobenzene core, which contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in medicine and industry.

  • Molecular Formula : C16H20I3N3O7
  • Molecular Weight : 747.06 g/mol
  • IUPAC Name : 3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide
  • InChI Key : JFGLLCPCXNIKNW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. It binds to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity.

Imaging Applications : The triiodobenzene core enhances contrast in imaging techniques such as X-ray and CT scans by absorbing X-rays effectively.

Anticancer Properties

Research indicates that derivatives of compounds similar to 3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundIC50 Value (µg/cm³)Cancer Cell Line
Compound A<0.125MCF-7 (breast cancer)
Compound B0.068HeLa (cervical cancer)
Compound C4.24A549 (lung cancer)

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has demonstrated antibacterial properties against several strains of bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 µg/cm³
Escherichia coli50 µg/cm³
Pseudomonas aeruginosa25 µg/cm³

These results indicate its potential utility in treating bacterial infections.

Case Studies

Several studies have explored the biological activity of compounds related to or derived from the target compound:

  • Study on Enzyme Inhibition : A study indicated that modifications to the hydroxyl and carboxamide groups enhanced enzyme inhibition efficacy against thymidylate synthase, a key enzyme in nucleotide biosynthesis.
  • Imaging Studies : Clinical trials have utilized the triiodobenzene core in imaging studies, demonstrating improved contrast in CT imaging compared to traditional agents.

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